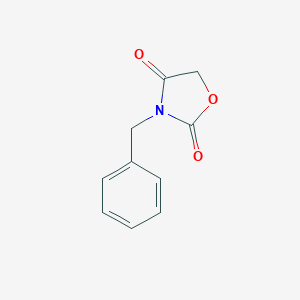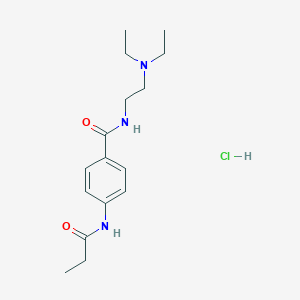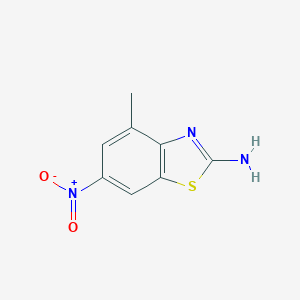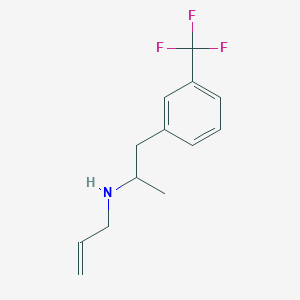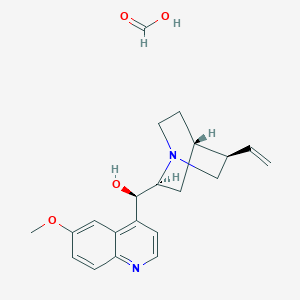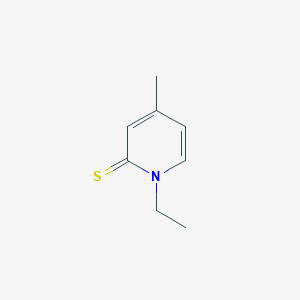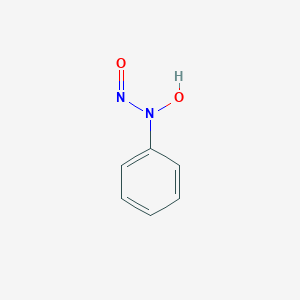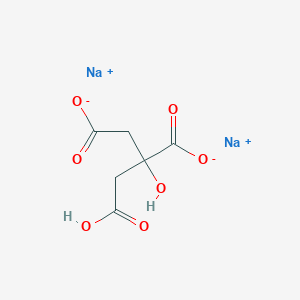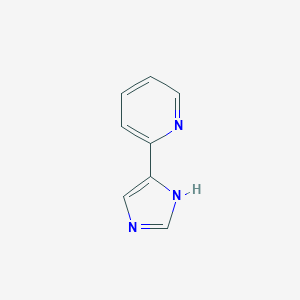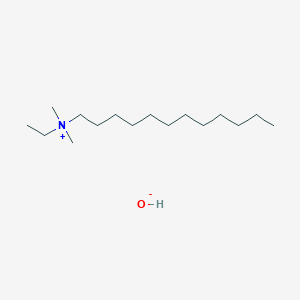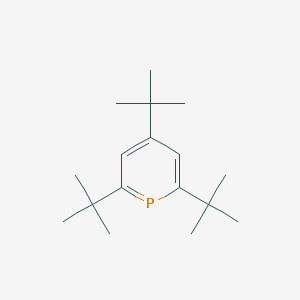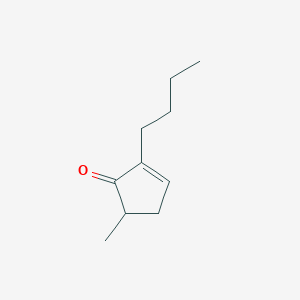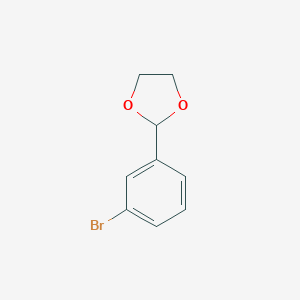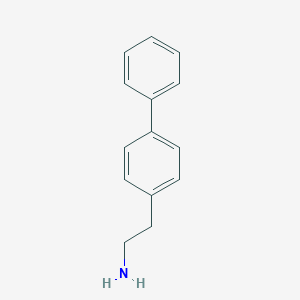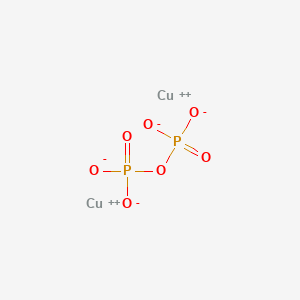
Dicopper pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicopper pyrophosphate (Cu2P2O7) is a compound that has been widely studied for its potential applications in various fields, including catalysis, electrochemistry, and biomedicine. This compound is a copper-based material that has a unique structure and chemical properties that make it an attractive material for research.
Wirkmechanismus
The mechanism of action of dicopper pyrophosphate is not well understood. However, it is believed that the copper ions in dicopper pyrophosphate play a crucial role in its catalytic and electrochemical properties. The copper ions in dicopper pyrophosphate can undergo redox reactions, which can facilitate the transfer of electrons in various reactions.
Biochemische Und Physiologische Effekte
Dicopper pyrophosphate has been shown to have potential applications in biomedicine due to its unique properties. Studies have shown that dicopper pyrophosphate can inhibit the growth of cancer cells by inducing apoptosis. Additionally, dicopper pyrophosphate has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dicopper pyrophosphate is its stability under various conditions. This makes it an attractive material for research in catalysis and electrochemistry. However, one of the limitations of dicopper pyrophosphate is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on dicopper pyrophosphate. One potential area of research is the development of new synthesis methods that can produce dicopper pyrophosphate with improved properties. Another area of research is the investigation of the mechanism of action of dicopper pyrophosphate in various reactions. Additionally, research could be conducted on the potential applications of dicopper pyrophosphate in biomedicine, including cancer treatment and antimicrobial agents.
Conclusion
Dicopper pyrophosphate is a compound that has been extensively studied for its potential applications in various fields. Its unique properties make it an attractive material for research in catalysis, electrochemistry, and biomedicine. While there is still much to be learned about the mechanism of action of dicopper pyrophosphate, its potential applications make it a promising area of research for the future.
Synthesemethoden
Dicopper pyrophosphate can be synthesized using various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. The most common method for synthesizing dicopper pyrophosphate is the solid-state reaction method. This method involves mixing copper oxide and ammonium dihydrogen phosphate in a stoichiometric ratio and heating the mixture at high temperatures. The resulting product is then ground into a fine powder and calcined to obtain dicopper pyrophosphate.
Wissenschaftliche Forschungsanwendungen
Dicopper pyrophosphate has been extensively studied for its potential applications in various fields. In catalysis, dicopper pyrophosphate has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols, the reduction of nitro compounds, and the dehydrogenation of alkanes. In electrochemistry, dicopper pyrophosphate has been used as an electrode material for electrochemical sensors and batteries due to its high conductivity and stability.
Eigenschaften
CAS-Nummer |
15191-80-7 |
|---|---|
Produktname |
Dicopper pyrophosphate |
Molekularformel |
Cu2O7P2 |
Molekulargewicht |
301.04 g/mol |
IUPAC-Name |
dicopper;phosphonato phosphate |
InChI |
InChI=1S/2Cu.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
InChI-Schlüssel |
PEVJCYPAFCUXEZ-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |
Andere CAS-Nummern |
10102-90-6 15191-80-7 19372-21-5 |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



